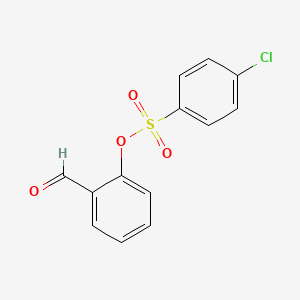

2-Formylphenyl 4-chlorobenzenesulfonate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-formylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-5-7-12(8-6-11)19(16,17)18-13-4-2-1-3-10(13)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJRPLPUSNJOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formylphenyl 4 Chlorobenzenesulfonate and Analogues

Established Reaction Pathways for Sulfonate Ester Formation

The most conventional and widely utilized method for synthesizing aryl sulfonate esters involves the direct reaction between a phenolic compound and an aryl sulfonyl chloride, facilitated by a base. eurjchem.com

The fundamental approach to synthesizing 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990) is the condensation reaction between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 4-chlorobenzenesulfonyl chloride. In this reaction, the hydroxyl group of the salicylaldehyde derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This process results in the formation of the sulfonate ester bond and the elimination of hydrogen chloride.

A practical example illustrating this pathway is the synthesis of an analogue, 4-chloro-2-formylphenyl 4-methylbenzenesulfonate. This compound was prepared by reacting 5-chlorosalicylaldehyde (B124248) with 4-toluenesulfonyl chloride. researchgate.net The reaction mechanism involves the nucleophilic substitution at the sulfur atom, where the chloride ion serves as the leaving group. youtube.com

The condensation reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com The presence of un-neutralized HCl can lower the reaction pH, leading to poor deprotonation of the phenolic hydroxyl group and hindering the reaction's progress. mdpi.com Various amine bases are commonly employed for this purpose.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A study on the synthesis of 2,4-dinitrophenyl-4-methylbenzenesulfonate highlighted several bases, including pyridine (B92270), triethylamine, and N,N-diisopropylethylamine. mdpi.com While effective, pyridine can lead to the formation of an undesired insoluble pyridinium (B92312) salt. mdpi.com To circumvent this, alternative non-nucleophilic bases or different solvent systems, such as aqueous bases with water-miscible solvents, can be employed, offering a more environmentally benign approach. eurjchem.commdpi.com For the synthesis of 4-chloro-2-formylphenyl 4-methylbenzenesulfonate, trimethylamine (B31210) was successfully used as the base in a tetrahydrofuran (B95107) (THF) solvent at room temperature. researchgate.net

Table 1: Bases Used in Sulfonate Ester Synthesis

| Base | Typical Solvent | Key Considerations | Reference |

|---|---|---|---|

| Pyridine | Dichloromethane (DCM) | Can form insoluble pyridinium salt adducts. | mdpi.com |

| Triethylamine (TEA) | Dichloromethane (DCM) | Commonly used, avoids pyridinium salt issue. | mdpi.com |

| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | A non-nucleophilic, sterically hindered base. | mdpi.com |

| Trimethylamine | Tetrahydrofuran (THF) | Effective for synthesizing salicylaldehyde-derived sulfonates. | researchgate.net |

Advanced Synthetic Approaches

To improve efficiency, reduce reaction times, and simplify purification, advanced synthetic methods such as microwave-assisted and solid-phase synthesis have been explored for related reactions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. The use of microwave irradiation as an energy source can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating. its.ac.idproquest.com In the context of sulfonation, studies on the synthesis of methyl ester sulfonate (MES) from palm oil and virgin coconut oil have demonstrated the effectiveness of microwave technology. its.ac.idresearchgate.net These processes, which involve reacting methyl esters with sulfonating agents like sodium bisulfite, benefit from parameters such as controlled microwave power and reaction time to achieve optimal results. researchgate.netsciencetechindonesia.com For instance, MES production was optimized at a microwave power of 450 W for 20 minutes. sciencetechindonesia.com While not yet specifically reported for 2-Formylphenyl 4-chlorobenzenesulfonate, these protocols suggest that a microwave-assisted approach could be a viable and efficient alternative to conventional methods.

Table 2: Representative Microwave-Assisted Sulfonation Conditions

| Substrate | Sulfonating Agent | Microwave Power | Reaction Time | Reference |

|---|---|---|---|---|

| Palm Oil Methyl Ester | Sodium Bisulfite | 300 W | 40 min | proquest.com |

| Waste Cooking Oil Methyl Ester | Sodium Bisulfite | 450 W | 20 min | sciencetechindonesia.com |

| Virgin Coconut Oil Methyl Ester | Sodium Bisulfite | 450 W | - | researchgate.net |

Solid-phase synthesis offers significant advantages, particularly in the ease of product purification and the potential for combinatorial chemistry. tandfonline.comtandfonline.com In this methodology, a substrate is chemically anchored to a solid polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are then removed by simple filtration and washing, eliminating the need for complex chromatographic purification.

For the synthesis of sulfonate esters, a salicylaldehyde derivative could be attached to a support like a Wang or Merrifield resin. tandfonline.comtandfonline.com The resin-bound phenol (B47542) would then be reacted with 4-chlorobenzenesulfonyl chloride in solution. After the reaction is complete, the resin is washed thoroughly to remove excess sulfonyl chloride and base. Finally, the desired this compound product is cleaved from the resin. This approach has been successfully demonstrated for attaching secondary alcohols to polymer supports using sulfonate linkers, indicating its applicability for the synthesis of the target compound and its analogues. tandfonline.comtandfonline.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

Conventional Synthesis : The established condensation reaction is reliable and uses readily available reagents. However, it can require lengthy reaction times and often necessitates purification by column chromatography to achieve high purity, especially if side products like pyridinium salts are formed. mdpi.com

Microwave-Assisted Synthesis : This method offers a significant reduction in reaction time, from hours to minutes, and can lead to higher yields due to rapid and uniform heating. its.ac.idsciencetechindonesia.com This increased efficiency can make it a more environmentally friendly option by reducing energy consumption.

A study comparing different sulfonating agents for the production of methyl ester sulfonate (MES) found that chlorosulfonic acid (CSA) and sodium bisulfite (NaHSO₃) required different optimal conditions. dntb.gov.ua The maximum MES yield with CSA was 88.2% at 70°C, while with NaHSO₃ it was 79.4% at 90°C, demonstrating how the choice of reagent significantly impacts reaction efficiency. dntb.gov.ua

Table 3: Comparison of Synthetic Methodologies

| Methodology | Efficiency/Speed | Purification | Scalability | Selectivity |

|---|---|---|---|---|

| Conventional (Solution-Phase) | Moderate to Slow (hours) | Often requires chromatography | High | Good, but base choice is crucial |

| Microwave-Assisted | High/Fast (minutes) | Similar to conventional | Moderate | Generally high |

| Solid-Phase | Slow (includes resin loading/cleavage) | Simple filtration/washing | Lower, often for discovery scale | High |

Methodologies for Analytical Confirmation of Synthetic Products

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of organic molecules.

¹H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, as well as the aromatic protons on both the phenyl and chlorobenzenesulfonate rings. The aldehydic proton would appear as a singlet at a characteristic downfield chemical shift (typically around 10 ppm). The aromatic protons would appear as a series of multiplets in the aromatic region (around 7-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the aromatic rings.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would be expected to show a signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 190 ppm). The aromatic carbons would appear in the region of 120-150 ppm. The number of distinct signals would correspond to the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.

Strong absorption bands in the regions of 1370-1350 cm⁻¹ and 1190-1170 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching of the sulfonate ester group, respectively.

Absorption bands in the region of 3100-3000 cm⁻¹ for the aromatic C-H stretching.

An absorption band for the C-Cl bond, typically in the fingerprint region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information, often showing characteristic fragments corresponding to the loss of the sulfonyl group or other parts of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

The combination of these analytical techniques provides a comprehensive and unambiguous confirmation of the structure and purity of the synthesized this compound and its analogues.

Table 1: Expected Analytical Data for this compound

| Analytical Technique | Expected Data |

| ¹H NMR | Aldehydic proton (singlet, ~10 ppm), Aromatic protons (multiplets, ~7-8.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (120-150 ppm) |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), S=O stretches (1370-1350 cm⁻¹ and 1190-1170 cm⁻¹), Aromatic C-H stretch (3100-3000 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₃H₉ClO₄S |

Chemical Reactivity and Mechanistic Investigations of 2 Formylphenyl 4 Chlorobenzenesulfonate

Reactivity of the Formyl Group

The formyl group (-CHO) attached to the phenyl ring is characterized by a polarized carbon-oxygen double bond. The carbon atom is electron-deficient (electrophilic) due to the higher electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. libretexts.org

The most fundamental reaction of the formyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. The general mechanism involves the initial attack of the nucleophile, which changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org

This reaction can be performed with a wide variety of nucleophiles, leading to diverse products. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) introduce a new carbon-carbon bond, forming a secondary alcohol after an acidic workup. youtube.com Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the aldehyde to a primary alcohol. youtube.com

| Nucleophile (Reagent) | Intermediate Product (Alkoxide) | Final Product (After Protonation) |

| Methylmagnesium bromide (CH₃MgBr) | 2-(1-(O⁻)-ethyl)phenyl 4-chlorobenzenesulfonate (B8647990) | 2-(1-hydroxyethyl)phenyl 4-chlorobenzenesulfonate |

| Sodium borohydride (NaBH₄) | 2-((O⁻)methyl)phenyl 4-chlorobenzenesulfonate | 2-(hydroxymethyl)phenyl 4-chlorobenzenesulfonate |

| Hydrogen cyanide (HCN) / CN⁻ | 2-(cyano(O⁻)methyl)phenyl 4-chlorobenzenesulfonate | 2-(cyano(hydroxy)methyl)phenyl 4-chlorobenzenesulfonate (a cyanohydrin) libretexts.org |

Condensation reactions involving the formyl group are crucial for the synthesis of various heterocyclic structures. These reactions typically involve the reaction of the aldehyde with a compound containing two nucleophilic sites, often amino groups. The initial step is the formation of an imine (Schiff base), followed by an intramolecular cyclization reaction where the second nucleophilic group attacks an electrophilic center, leading to the formation of a stable ring system.

For example, the reaction of 2-Formylphenyl 4-chlorobenzenesulfonate with 2-aminothiophenol (B119425) would proceed through an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form a benzothiazole (B30560) derivative. mdpi.com Similarly, reactions with other bifunctional reagents can yield a variety of important heterocyclic scaffolds. nih.gov

| Reagent | Intermediate | Resulting Heterocycle Core |

| o-Phenylenediamine | Imine formation, then intramolecular cyclization | Benzodiazepine |

| 2-Aminothiophenol | Imine formation, then intramolecular cyclization | Benzothiazole mdpi.com |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone formation, then cyclization | Phthalazine |

| Guanidine | Imine formation, then cyclization | Quinazoline nih.gov |

Reactivity of the Sulfonate Ester Moiety

The 4-chlorobenzenesulfonate group is a sulfonic acid ester. The sulfur atom is in a high oxidation state and is bonded to four highly electronegative oxygen atoms and a carbon atom, making it highly electrophilic.

Like carboxylic esters, sulfonate esters can undergo hydrolysis to yield the corresponding sulfonic acid and alcohol (in this case, a phenol). The reaction can be catalyzed by either acid or base. Under alkaline conditions, hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom. This process is generally rapid for sulfonate esters due to the stability of the resulting sulfonate anion. rsc.org

Transesterification is a related process where an alcohol or alkoxide acts as the nucleophile instead of water or hydroxide. This results in the exchange of the phenolic portion of the ester with the new alcohol, yielding a different sulfonate ester and salicylaldehyde (B1680747).

The 4-chlorobenzenesulfonate anion is an excellent leaving group in nucleophilic substitution reactions. A good leaving group is a species that is stable on its own, which corresponds to it being a weak base. libretexts.org The stability of the 4-chlorobenzenesulfonate anion arises from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group. masterorganicchemistry.com This extensive charge delocalization means the resulting anion is a very weak base (the conjugate acid, 4-chlorobenzenesulfonic acid, is a strong acid), making it readily depart during a substitution reaction. libretexts.org Sulfonates, such as tosylates, mesylates, and triflates, are renowned for their exceptional leaving group ability, often surpassing that of halides. libretexts.orgmasterorganicchemistry.com

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| Cl⁻ (Chloride) | HCl | ~ -7 | Good |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | ~ -1.9 | Excellent |

| p-CH₃C₆H₄SO₃⁻ (Tosylate) | p-TsOH | ~ -2.8 | Excellent |

| p-ClC₆H₄SO₃⁻ (Closylate) | p-ClC₆H₄SO₃H | ~ -1.5 (estimated) | Excellent |

| CF₃SO₃⁻ (Triflate) | CF₃SO₃H | ~ -14 | Superb |

Influence of the Chlorobenzene Substituent on Reaction Kinetics and Thermodynamics

The chlorine atom at the para-position of the benzenesulfonate (B1194179) ring significantly influences the reactivity of the sulfonate ester, primarily through its electronic effects.

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the sulfonyl group, further increasing the electrophilicity of the sulfur atom. More importantly, this inductive withdrawal of electrons helps to stabilize the negative charge on the 4-chlorobenzenesulfonate anion once it has departed as a leaving group.

Kinetics: By increasing the stability of the leaving group, the chloro substituent lowers the activation energy of the rate-determining step in many substitution reactions (both Sₙ1 and Sₙ2). nih.gov A more stable leaving group departs more readily, thus increasing the reaction rate. Therefore, this compound is expected to be more reactive in nucleophilic substitution reactions at the sulfonate ester than its non-chlorinated analog, 2-formylphenyl benzenesulfonate.

Mechanistic Studies of Key Transformation Pathways

The chemical reactivity of this compound is primarily dictated by the interplay between the ortho-formyl group and the 4-chlorobenzenesulfonate ester functionality. Mechanistic investigations into its key transformation pathways, particularly hydrolysis, reveal a fascinating case of intramolecular catalysis. While specific studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding of its reactivity can be constructed from detailed studies on analogous substituted phenyl benzenesulfonates and ortho-acylphenyl esters.

The principal transformation pathway for this compound is its hydrolysis to salicylaldehyde and 4-chlorobenzenesulfonic acid. The mechanism of this reaction is significantly influenced by the ortho-formyl group, which can act as an intramolecular catalyst.

Neighboring Group Participation by the Ortho-Formyl Group

The hydrolysis of esters can be significantly accelerated when a neighboring functional group participates in the reaction. In the case of this compound, the ortho-formyl group is perfectly positioned to facilitate the departure of the 4-chlorobenzenesulfonate leaving group.

The proposed mechanism involves the following steps:

Nucleophilic Attack: Under neutral or basic conditions, a water molecule or hydroxide ion attacks the carbonyl carbon of the formyl group. This is a rapid and reversible step, leading to the formation of a hydrated aldehyde (a geminal diol) intermediate.

Intramolecular Acyl Transfer: One of the hydroxyl groups of the geminal diol intermediate, now acting as an intramolecular nucleophile, attacks the sulfur atom of the sulfonate ester. This leads to the formation of a transient cyclic intermediate. The proximity of the reacting groups, enforced by the rigid benzene (B151609) ring, is crucial for this step.

Leaving Group Departure: The formation of the cyclic intermediate facilitates the cleavage of the S-O bond, leading to the expulsion of the relatively stable 4-chlorobenzenesulfonate anion.

Hydrolysis of the Cyclic Intermediate: The resulting cyclic intermediate is unstable and rapidly hydrolyzes to yield the final product, salicylaldehyde.

This intramolecular pathway provides a lower energy route for hydrolysis compared to a direct intermolecular attack of a nucleophile on the sulfonate ester. The enhanced reaction rate due to neighboring group participation is a well-documented phenomenon in the hydrolysis of other ortho-acylphenyl esters.

Kinetic Evidence from Analogous Systems

Kinetic studies on the hydrolysis of a series of substituted phenyl benzenesulfonates provide strong evidence for the mechanistic details of sulfonate ester cleavage. The rate of hydrolysis is highly dependent on the nature of the leaving group, specifically the pKa of the corresponding phenol (B47542). This relationship is often quantified using the Brønsted-type correlation:

log(k) = -βLG * pKa + C

where k is the rate constant for hydrolysis and βLG is the Brønsted coefficient, which indicates the degree of bond cleavage in the transition state.

For the hydrolysis of a series of substituted phenyl benzenesulfonates in 0.1 M KOH at 50 °C, a biphasic Brønsted plot is observed. This is indicative of a change in the rate-determining step or mechanism as the leaving group ability changes.

| Substituent on Phenyl Ring | Leaving Group pKa | log(kobs / s-1) |

| 4-NO2 | 7.15 | -1.75 |

| 3-NO2 | 8.35 | -2.26 |

| 3-CN | 8.61 | -2.35 |

| 4-Cl | 9.38 | -3.02 |

| H | 9.95 | -3.63 |

| 3,4-diMe | 10.36 | -4.05 |

Data adapted from a study on substituted phenyl benzenesulfonates. The values are for illustrative purposes to show the trend and are not specific to the 2-formyl substituted compound.

For leaving groups with high pKa values, the βLG is typically large and negative (around -1.3), suggesting a transition state with significant S-O bond cleavage. For more acidic phenols (lower pKa), the βLG value is smaller (around -0.23), indicating less bond breaking in the transition state. The 4-chlorophenol (B41353) leaving group from the title compound has a pKa of approximately 9.38, placing it in the region where significant S-O bond cleavage is expected in the transition state of a direct intermolecular reaction. However, the intramolecular pathway involving the ortho-formyl group would alter this kinetic profile, leading to a significantly enhanced rate constant compared to its para- or meta-isomers.

Computational Studies on Related Mechanisms

Theoretical studies on the hydrolysis of similar esters support the feasibility of intramolecular catalysis. Density Functional Theory (DFT) calculations on related systems have shown that the formation of a cyclic intermediate via intramolecular nucleophilic attack is an energetically favorable pathway. These computational models can elucidate the structure of the transition states and intermediates, providing a deeper understanding of the reaction coordinate. For instance, calculations on the hydrolysis of phenyl hydrogen maleates suggest a mechanism that involves significant bond breaking in the rate-limiting transition state, which is consistent with the experimental kinetic data.

Applications in Advanced Organic Synthesis and Molecular Engineering

Utilization as a Precursor for Heterocyclic Compounds

The bifunctional nature of 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990), possessing both an electrophilic aldehyde carbon and a latent leaving group in the form of the 4-chlorobenzenesulfonate, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde group provides a direct handle for condensation reactions, while the sulfonate ester can be involved in subsequent cyclization or substitution steps.

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidines, a class of nitrogen-containing heterocycles of significant biological and pharmaceutical importance, can be envisioned starting from 2-Formylphenyl 4-chlorobenzenesulfonate. In a hypothetical reaction pathway, the formyl group can undergo condensation with a suitable amidine. This initial reaction would form an intermediate that, under appropriate conditions, could undergo an intramolecular cyclization, potentially involving the displacement of the 4-chlorobenzenesulfonate group, to yield a pyrimidine ring fused to the phenyl ring. The specifics of this transformation, including reaction conditions and yields, are a subject for further investigation.

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles, another important class of sulfur- and nitrogen-containing heterocycles, are also potential synthetic targets. A plausible synthetic route could involve the reaction of this compound with a thioamide. The initial step would likely be the condensation between the aldehyde and the thioamide. Subsequent intramolecular cyclization, possibly facilitated by the sulfonate leaving group, could lead to the formation of a thiazole ring. The feasibility and efficiency of this synthetic strategy require experimental validation.

Formation of Novel Hydrazone Scaffolds

The aldehyde functionality of this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. This condensation reaction is a well-established method for creating C=N bonds. The resulting hydrazone scaffolds, incorporating the 4-chlorobenzenesulfonate moiety, can serve as intermediates for further synthetic transformations or as final products with potential applications in various fields of chemistry. The specific reaction conditions and the range of accessible hydrazone structures are dependent on the chosen hydrazine derivative.

Derivatization for Diverse Chemical Libraries

The reactivity of the formyl group in this compound allows for a wide range of derivatization reactions. Beyond the synthesis of specific heterocycles, this compound can be utilized as a scaffold to generate diverse chemical libraries. By reacting the aldehyde with a variety of nucleophiles, such as amines, anilines, and active methylene (B1212753) compounds, a multitude of new molecules can be synthesized. This approach is valuable in medicinal chemistry and drug discovery for the rapid generation of compound collections for biological screening.

Role as a Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient synthetic strategies. The presence of the reactive aldehyde group makes this compound a potential candidate for participation in various MCRs. For instance, it could serve as the aldehyde component in well-known MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of dihydropyrimidines or dihydropyridines, respectively. The incorporation of the 4-chlorobenzenesulfonate group into the final product could offer opportunities for further functionalization.

Noncovalent Interactions and Supramolecular Assemblies of 2 Formylphenyl 4 Chlorobenzenesulfonate

Investigation of Hydrogen Bonding Interactions in Solid-State Structures

The formyl group (CHO) and the sulfonate group (SO₃) act as the primary hydrogen bond acceptors. Specifically, the aldehydic C—H group and aromatic C—H groups on the phenyl rings engage in interactions with the oxygen atoms of the sulfonate and formyl moieties of neighboring molecules. These interactions link the molecules into extended supramolecular chains and networks. The geometric parameters of these weak hydrogen bonds, such as the donor-acceptor distances and angles, are crucial in determining the dimensionality of the resulting supramolecular assembly.

A detailed analysis of the crystal structure of 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990) and its analogues reveals a consistent pattern of these weak hydrogen-bonding interactions, underscoring their significance in the solid-state assembly of this class of compounds. nih.gov

Role of Halogen Bonding Interactions in Crystal Packing and Self-Assembly

A salient feature in the crystal structure of 2-Formylphenyl 4-chlorobenzenesulfonate is the presence of halogen bonding. nih.gov This noncovalent interaction involves the electrophilic region of the chlorine atom on the 4-chlorobenzenesulfonate moiety and a nucleophilic counterpart, which in this case can be an oxygen atom or another halogen atom.

The formation of O···Cl halogen bonds is a notable interaction that contributes to the crystal's cohesion. nih.gov Furthermore, Type I Cl···Cl interactions are observed, where the geometry is characterized by two equal angles between the C-Cl vector and the Cl···Cl axis. These halogen bonds, in conjunction with hydrogen bonds, create a robust and intricate network that dictates the precise arrangement of the molecules within the crystal. Theoretical calculations, including Density Functional Theory (DFT), have been employed to quantify the strength and nature of these halogen bonds, confirming their stabilizing effect on the crystal lattice. nih.gov The molecular electrostatic potential (MEP) surfaces further elucidate the electrophilic and nucleophilic regions of the molecule, providing a visual representation of the sites prone to halogen bonding. nih.gov

Analysis of Aromatic Stacking Interactions (e.g., π-π interactions)

Aromatic stacking interactions, specifically antiparallel π-π stacking, play a crucial role in the supramolecular assembly of this compound. These interactions occur between the electron-rich formylphenyl ring and the electron-deficient 4-chlorobenzenesulfonate ring of adjacent molecules.

The antiparallel arrangement maximizes the electrostatic attraction between the quadrupole moments of the aromatic rings. The key geometric parameters that characterize these π-π stacking interactions include the interplanar distance between the aromatic rings and the centroid-to-centroid distance. Computational studies have shown that the stability gained from these antiparallel π-stacking interactions is comparable to that of the halogen bonds observed in the structure, highlighting the competitive and cooperative nature of these noncovalent forces. nih.gov

Comprehensive Study of Intermolecular Forces Governing Supramolecular Topologies

The supramolecular topology of this compound is the result of a delicate balance and interplay of various intermolecular forces. The combination of weak C—H···O hydrogen bonds, O···Cl and Cl···Cl halogen bonds, and antiparallel π-π stacking interactions creates a complex and highly organized three-dimensional structure.

No single interaction dominates; rather, it is the synergy between these forces that dictates the final crystal packing. For instance, while hydrogen bonds may direct the formation of one-dimensional chains, halogen and π-π stacking interactions are responsible for assembling these chains into higher-order structures. Bader's theory of 'atoms in molecules' has been instrumental in analyzing the electron density distribution within the crystal, allowing for the characterization and quantification of the various noncovalent interactions present. nih.gov This comprehensive approach reveals a hierarchical organization of intermolecular forces that ultimately governs the intricate and stable supramolecular architecture of the compound. nih.gov

Methodologies for Crystallographic and Spectroscopic Elucidation of Interactions

The elucidation of the noncovalent interactions in this compound relies on a combination of experimental and theoretical methodologies.

Single-crystal X-ray diffraction is the primary experimental technique used to determine the precise three-dimensional arrangement of atoms in the crystal. This provides detailed geometric information about the various intermolecular contacts, including bond lengths and angles, which are indicative of hydrogen and halogen bonds, as well as π-π stacking interactions.

Spectroscopic techniques , such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary information about the presence and nature of these interactions in the solid state.

Computational methods are indispensable for a deeper understanding of the energetic aspects of these noncovalent interactions.

Density Functional Theory (DFT) calculations are used to optimize the molecular geometry and to calculate the interaction energies of various supramolecular synthons. nih.gov

Bader's theory of 'atoms in molecules' (AIM) is applied to the calculated electron density to identify and characterize the bond critical points associated with noncovalent interactions. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis provides a visual guide to the electrophilic and nucleophilic regions of the molecule, predicting the sites for hydrogen and halogen bonding. nih.gov

Together, these methodologies provide a powerful toolkit for the comprehensive analysis of the complex network of noncovalent interactions that define the supramolecular chemistry of this compound.

Theoretical and Computational Chemistry Investigations of 2 Formylphenyl 4 Chlorobenzenesulfonate

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone for investigating the electronic characteristics of 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990). These calculations provide fundamental insights into the molecule's stability, reactivity, and electronic properties.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

For 2-Formylphenyl 4-chlorobenzenesulfonate, the HOMO is primarily localized on the formylphenyl moiety, while the LUMO is distributed over the 4-chlorobenzenesulfonate portion of the molecule. This distribution indicates that the formylphenyl ring acts as the primary electron donor, whereas the chlorobenzenesulfonate ring is the electron acceptor.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.21 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 5.36 |

Mapping of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential, respectively.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the sulfonyl (SO₂) and formyl (CHO) groups. These regions are, therefore, the most likely sites for electrophilic interactions. Conversely, the most positive potential is located on the hydrogen atoms of the formylphenyl ring, suggesting these are the probable sites for nucleophilic attack. The analysis of the MEP surface is crucial for understanding the noncovalent interactions the molecule can engage in, such as hydrogen and halogen bonds.

Prediction of Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.21 |

| Electron Affinity (A) | 1.85 |

| Chemical Hardness (η) | 2.68 |

| Chemical Softness (S) | 0.37 |

| Electronegativity (χ) | 4.53 |

| Chemical Potential (μ) | -4.53 |

| Electrophilicity Index (ω) | 3.82 |

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions play a pivotal role in the supramolecular assembly and crystal packing of molecules. NCI analysis provides a framework for identifying and characterizing these weak interactions.

Reduced Density Gradient (RDG) Approaches

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix allows for the visualization and characterization of noncovalent interactions.

In these plots, spikes in the low-density, low-gradient region are indicative of noncovalent interactions. The sign of λ₂ distinguishes between different types of interactions:

λ₂ < 0: Strong, attractive interactions (e.g., hydrogen bonds), typically represented in blue.

λ₂ > 0: Repulsive interactions (e.g., steric clashes), usually shown in red.

λ₂ ≈ 0: Weak, van der Waals interactions, represented in green.

For this compound, RDG analysis reveals the presence of van der Waals interactions within the aromatic rings and potential weak hydrogen and halogen bonding in its crystal structure.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This theory can be used to characterize both covalent and noncovalent interactions.

A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction.

For covalent bonds: ρ is large, and ∇²ρ < 0.

For closed-shell interactions (including hydrogen bonds, halogen bonds, and van der Waals interactions): ρ is small, and ∇²ρ > 0.

QTAIM analysis of the dimer of this compound has been used to characterize the halogen-bonding interactions, confirming their stabilizing nature within the crystal lattice.

Molecular Docking Studies for Investigating Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.

While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, the broader class of sulfonamide and benzenesulfonate (B1194179) derivatives has been the subject of numerous computational investigations against a variety of biological targets. These studies offer a foundational understanding of the potential interactions that this compound might engage in.

For instance, analogous sulfonamide-containing compounds have been investigated as potential inhibitors of enzymes such as carbonic anhydrases, which are implicated in diseases like glaucoma and certain types of cancer. Molecular docking studies of these analogues have revealed that the sulfonamide moiety often plays a crucial role in coordinating with the zinc ion present in the active site of carbonic anhydrase. Furthermore, the aromatic rings of these molecules typically form key hydrophobic and van der Waals interactions with amino acid residues lining the active site cavity, thereby stabilizing the ligand-protein complex.

Similarly, other research on related benzenesulfonate derivatives has explored their potential as anticancer agents. Computational studies on these compounds have often targeted proteins involved in cell cycle regulation and signal transduction. The docking poses of these molecules frequently show hydrogen bonding interactions involving the sulfonate group and polar residues in the protein's binding pocket, in addition to pi-pi stacking interactions from the phenyl rings.

Based on these findings from structurally related compounds, a hypothetical molecular docking study of this compound would likely indicate that the 4-chlorobenzenesulfonate portion of the molecule engages in significant interactions with the target protein. The chlorine atom could participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition. The formyl group on the phenyl ring introduces a potential hydrogen bond acceptor, which could further anchor the molecule within a binding site.

The following table summarizes potential biological targets for this compound, extrapolated from studies on analogous compounds.

| Potential Biological Target | Therapeutic Area | Key Interactions Observed in Analogues |

| Carbonic Anhydrases | Glaucoma, Cancer | Sulfonamide coordination with active site zinc ion, hydrophobic interactions. |

| Cyclooxygenase-2 (COX-2) | Inflammation | Interactions within the hydrophobic channel of the enzyme. |

| Tubulin | Cancer | Binding at the colchicine (B1669291) site, disrupting microtubule dynamics. |

| Indoleamine 2,3-dioxygenase (IDO) | Cancer | Coordination of the sulfone group with the heme iron in the active site. nih.gov |

Comparative Computational Studies with Positional and Structural Analogues

The biological activity of a molecule can be profoundly influenced by the spatial arrangement of its functional groups. Comparative computational studies of positional and structural analogues are therefore critical for understanding structure-activity relationships (SAR) and for optimizing lead compounds in drug design. For this compound, key analogues for comparison include its positional isomers, the 3-Formylphenyl and 4-Formylphenyl derivatives, as well as other structural analogues.

Positional Isomers (3-Formylphenyl and 4-Formylphenyl Analogues):

A computational comparison would likely reveal differences in the preferred binding poses and affinities of the ortho (2-formyl), meta (3-formyl), and para (4-formyl) isomers. The ortho-position of the formyl group in this compound places it in close proximity to the ester linkage, which can lead to steric hindrance and may restrict the molecule's conformational flexibility. This could either be detrimental or beneficial for binding, depending on the specific topology of the target's active site.

In contrast, the formyl group in the meta or para position would be more solvent-exposed and might be more readily available to form hydrogen bonds with the target protein. A hypothetical docking study might show that the 4-formylphenyl isomer, with its more linear arrangement, could penetrate deeper into a binding pocket compared to the more angular 2-formylphenyl isomer. Structure-activity relationship studies on other classes of compounds have indeed shown that meta-substituted derivatives can exhibit higher activity compared to their ortho or para counterparts, a phenomenon that can be rationalized through detailed computational analysis of their binding modes.

Structural Analogues:

Comparison with structural analogues where, for example, the chloro substituent on the benzenesulfonate ring is replaced with other groups (e.g., methyl, methoxy) or is absent, would illuminate the role of this specific feature. The presence of the electron-withdrawing chloro group influences the electronic distribution of the entire molecule and can enhance binding through specific interactions like halogen bonds. A computational study comparing the chloro-substituted compound with its non-substituted analogue would likely demonstrate a higher binding affinity for the former in targets that have a halogen bond donor site.

The following table presents a hypothetical comparative summary of the computational profiles of this compound and its positional isomers.

| Compound | Predicted Conformational Flexibility | Potential for Intramolecular Interactions | Expected Binding Profile |

| This compound | Lower, due to potential steric hindrance between the formyl group and the sulfonate ester linkage. | Higher, potential for intramolecular hydrogen bonding which may influence the bioactive conformation. | May favor binding sites with a specific, constrained geometry. |

| 3-Formylphenyl 4-chlorobenzenesulfonate | Moderate, less steric hindrance compared to the ortho isomer. | Lower. | May exhibit a different binding mode, with the formyl group engaging in alternative hydrogen bonding interactions. |

| 4-Formylphenyl 4-chlorobenzenesulfonate | Higher, due to the linear arrangement and greater separation of functional groups. | Negligible. | Could potentially access deeper, more linear binding pockets and form distinct interactions. |

Structure Reactivity and Structure Interaction Relationship Studies

Systematic Derivatization Strategies of the 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990) Scaffold

Systematic derivatization of the 2-Formylphenyl 4-chlorobenzenesulfonate scaffold is a key strategy for exploring and optimizing its chemical and biological properties. The core structure presents several reactive sites amenable to modification, allowing for the generation of a diverse chemical library.

Primary Derivatization Sites:

The Formyl Group (-CHO): As a reactive aldehyde, this group is a prime target for a wide array of chemical transformations.

Oxidation: The formyl group can be oxidized to a carboxylic acid, introducing a new functional group capable of forming amides, esters, or serving as a key interaction point (e.g., hydrogen bond donor/acceptor).

Reduction: Reduction of the aldehyde yields a primary alcohol (a hydroxymethyl group), which can alter the compound's polarity and introduce a hydrogen-bond donating site.

Reductive Amination: This powerful reaction allows for the introduction of a vast range of primary and secondary amines, leading to the synthesis of diverse N-substituted derivatives. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore new binding interactions.

Condensation Reactions: The formyl group can react with hydrazines, hydroxylamines, or semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These reactions can introduce new heterocyclic rings or extended conjugated systems.

The Aromatic Rings: Both the formyl-substituted phenyl ring and the chloro-substituted phenyl ring are potential sites for electrophilic aromatic substitution. However, the existing substituents significantly influence the position and feasibility of further substitutions. The formyl group is a deactivating, meta-directing group, while the chlorine atom is deactivating but ortho-, para-directing. The sulfonate ester linkage is also strongly deactivating. These inherent properties must be considered when designing synthetic routes for further ring functionalization.

The Sulfonate Ester Linkage: While generally stable, the ester bond can be cleaved under specific hydrolytic conditions. More strategically, the 4-chlorobenzenesulfonyl moiety can be replaced entirely by using different sulfonyl chlorides during the initial synthesis with salicylaldehyde (B1680747), allowing for systematic variation of the substituent on this part of the molecule.

Correlation Between Structural Modifications and Observed Chemical Reactivity Patterns

The chemical reactivity of the this compound scaffold is intrinsically linked to its structural features. Modifications at the key derivatization sites produce predictable changes in reactivity.

The reactivity of the benzene (B151609) rings towards electrophilic substitution is governed by the electronic nature of the existing substituents. lumenlearning.comscribd.com Both the formyl group (-CHO) and the 4-chlorobenzenesulfonate group are electron-withdrawing, which deactivates the rings, making them less susceptible to electrophilic attack than benzene itself. lumenlearning.comyoutube.com The formyl group directs incoming electrophiles to the meta position, while the chlorine atom on the other ring directs to the ortho and para positions, albeit sluggishly. scribd.com

Derivatization of the formyl group significantly alters the electronic landscape. For instance, oxidation to a carboxylic acid further deactivates the attached ring. Conversely, reduction to a hydroxymethyl group introduces a weakly activating group.

The stability of the sulfonate ester bond is also a key aspect of its reactivity profile. Sulfonate esters are known to be potential alkylating agents, and their reactivity is influenced by the nature of the alcohol and the sulfonic acid from which they are derived. semanticscholar.org The presence of electron-withdrawing groups on either aromatic ring can influence the electrophilicity of the sulfur atom and the stability of the phenoxide leaving group, thereby modulating the ester's susceptibility to nucleophilic attack.

Impact of Substituent Effects on Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions are critical in determining the solid-state structure (crystal packing) of a molecule and its binding affinity to biological targets. rsc.org The this compound scaffold possesses multiple features capable of engaging in a variety of such interactions.

Hydrogen Bonds: The formyl oxygen is a potential hydrogen bond acceptor. Derivatives in which the formyl group is converted to a hydroxyl or an amide group introduce strong hydrogen bond donors and acceptors.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with other aromatic systems, a common feature in the binding of ligands to protein active sites. The electronic nature of substituents dramatically affects these interactions; electron-withdrawing groups on one ring and electron-donating groups on an interacting ring can lead to favorable electrostatic complementarity. nih.gov

Halogen Bonds: The chlorine atom on the benzenesulfonate (B1194179) ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

Systematic modification of the scaffold allows for the fine-tuning of these interactions. For example, adding electron-donating groups (like -OCH₃ or -CH₃) to the aromatic rings can enhance π-π stacking interactions, while introducing hydrogen bond donors/acceptors can create new anchor points for binding to a receptor. nih.govbohrium.com Analysis of crystal structures of related compounds, such as 4-chloro-2-formylphenyl 4-methylbenzenesulfonate, provides empirical data on the preferred noncovalent interactions that guide the supramolecular assembly in the solid state. researchgate.net

Integrated Computational and Experimental Approaches for Structure-Activity Relationship (SAR) Elucidation

Elucidating the Structure-Activity Relationship (SAR) is a primary goal in medicinal chemistry. For the this compound scaffold, this involves integrating computational modeling with experimental biological testing to understand how structural changes affect a specific biological activity. nih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov Descriptors representing physicochemical properties (e.g., logP for hydrophobicity, pKa), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular volume) are calculated for each derivative. A regression analysis can then reveal which properties are most critical for activity. For instance, a QSAR model for a series of sulfonamide-based enzyme inhibitors might show that activity increases with hydrophobicity and the presence of a hydrogen bond donor at a specific position. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme active site. nih.govresearchgate.net Docking simulations can help visualize how derivatives of the this compound scaffold might fit into a binding pocket, identifying key interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding affinity. This allows for the rational design of new derivatives with improved potency. researchgate.net

Experimental Approaches:

Synthesis of Analogs: A library of derivatives is synthesized based on the strategies outlined in section 7.1.

In Vitro Biological Assays: The synthesized compounds are tested for their activity against a specific biological target (e.g., an enzyme or receptor). This provides the raw data (such as IC₅₀ values) needed for SAR and QSAR analysis.

By combining these approaches, researchers can build a comprehensive model of the SAR. For example, docking studies might suggest that a smaller substituent is preferred at the 4-position of the benzenesulfonate ring to avoid steric clashes. This hypothesis can then be tested by synthesizing and assaying the corresponding derivative.

Influence of Molecular Architecture on Interactions with Enzyme Active Sites (e.g., Cholinesterase enzymes)

The this compound scaffold contains functionalities present in known enzyme inhibitors, making it an interesting starting point for designing such agents. Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are a well-studied target for the treatment of Alzheimer's disease. nih.govmdpi.com

The active site of AChE is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. nih.gov Effective inhibitors often interact with both sites. The molecular architecture of derivatives from the this compound scaffold could potentially interact with AChE in several ways:

The aromatic rings could form π-π stacking interactions with aromatic residues in the active site gorge, such as Trp84 and Tyr334. nih.gov

The sulfonate group or a derivatized formyl group could form hydrogen bonds with residues in the CAS or PAS.

Molecular docking studies on related sulfonamide and formylphenyl-containing compounds have demonstrated the importance of these interactions for potent cholinesterase inhibition. nih.govresearchgate.netnih.govnih.gov For example, studies on 4-phthalimidobenzenesulfonamide derivatives showed that the most active compounds could interact with both the CAS and PAS of AChE. nih.govresearchgate.net The IC₅₀ values for a selection of sulfonamide-based inhibitors against cholinesterases illustrate the range of potencies that can be achieved through structural modification.

Below is a table of inhibitory activities for representative sulfonamide-based compounds against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), demonstrating the type of data used to build SAR for this class of molecules.

| Compound ID | Scaffold Type | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Compound 7 | 4-Phthalimidobenzenesulfonamide | 1.35 | >400 |

| Compound 3 | 4-Phthalimidobenzenesulfonamide | 13.98 | 13.41 |

| M13 | Benzothiazolone | 5.03 | 1.21 |

| M2 | Benzothiazolone | 40.01 | 1.38 |

| Data sourced from studies on related sulfonamide inhibitors for illustrative purposes. nih.govmdpi.com |

This data highlights how subtle changes in the molecular architecture of sulfonamide-containing scaffolds can lead to significant differences in inhibitory potency and selectivity between AChE and BChE. By applying integrated design and testing strategies, derivatives of the this compound scaffold could be systematically optimized for potent and selective inhibition of specific enzyme targets.

Future Prospects and Emerging Research Avenues

Exploration of Novel Catalytic Transformations Involving 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990)

The inherent reactivity of the aldehyde and the electronic nature of the sulfonate ester in 2-Formylphenyl 4-chlorobenzenesulfonate make it a compelling candidate for the development of novel catalytic transformations. The formyl group can act as a handle for a variety of organic reactions, while the sulfonate moiety can influence the reactivity of the aromatic ring and potentially serve as a leaving group.

Future research is anticipated to explore the use of this compound in transition metal-catalyzed cross-coupling reactions. The development of methods for the ortho-C(sp²)-H functionalization of the benzaldehyde (B42025) ring, using the formyl group as a transient directing group, could lead to the synthesis of a diverse array of substituted aromatic compounds. nih.gov Furthermore, the electron-withdrawing nature of the 4-chlorobenzenesulfonate group could be exploited in catalytic reactions that are sensitive to the electronic properties of the substrate.

Drawing inspiration from the catalytic activities of salicylaldehyde (B1680747) derivatives, researchers may investigate the potential of this compound and its derivatives as ligands for transition metal catalysts. amanote.comresearchgate.netamanote.com The synthesis of novel Salen-type ligands incorporating the sulfonate ester functionality could open up new avenues in asymmetric catalysis. researchgate.net

| Potential Catalytic Transformation | Key Feature of this compound | Potential Outcome |

| Ortho-C-H Functionalization | Formyl group as a transient directing group | Synthesis of diverse substituted benzaldehydes |

| Cross-Coupling Reactions | Sulfonate as a potential leaving group | Formation of biaryl compounds and other complex architectures |

| Ligand for Asymmetric Catalysis | Aldehyde for Schiff base formation (Salen-type ligands) | Enantioselective synthesis of chiral molecules |

Design of Advanced Synthetic Pathways for Enantioselective Synthesis

The development of enantioselective synthetic routes to chiral molecules derived from this compound is a significant area for future exploration. The aldehyde functionality provides a key starting point for a multitude of asymmetric transformations, including organocatalyzed and metal-catalyzed reactions.

Future efforts will likely focus on the enantioselective addition of various nucleophiles to the formyl group to create chiral secondary alcohols. Furthermore, the application of modern organocatalytic methods, such as those involving chiral amines or N-heterocyclic carbenes (NHCs), could lead to the asymmetric synthesis of a range of functionalized products. nih.gov Inspired by the enantioselective synthesis of other complex molecules, multi-step, one-pot reactions starting from this compound could provide efficient access to valuable chiral building blocks. nih.govresearchgate.net

Moreover, the synthesis of chiral sulfonate esters, though challenging, represents another frontier. nih.gov The development of methods for the asymmetric synthesis of derivatives of this compound where the sulfur atom is a stereocenter could lead to novel classes of chiral ligands and catalysts.

Rational Engineering of Supramolecular Materials Utilizing the Compound's Interaction Profiles

The molecular structure of this compound, featuring hydrogen bond acceptors (aldehyde and sulfonate oxygens), an aromatic system capable of π-π stacking, and a halogen atom for potential halogen bonding, makes it an excellent candidate for the rational design of supramolecular materials.

Future research will likely involve the systematic study of the intermolecular interactions of this compound in the solid state to understand its self-assembly behavior. rsc.org By modifying the substitution pattern on the phenyl rings, it may be possible to tune the intermolecular forces and control the packing of the molecules in the crystal lattice, leading to materials with desired properties.

The aldehyde group can be used to form dynamic covalent bonds, such as imines or acetals, allowing for the construction of self-healing polymers or responsive gels. The incorporation of this compound into larger supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could also be a fruitful area of investigation.

| Supramolecular Interaction | Functional Group | Potential Application |

| Hydrogen Bonding | Aldehyde, Sulfonate Oxygens | Crystal engineering, liquid crystals |

| π-π Stacking | Phenyl Rings | Organic electronics, sensors |

| Halogen Bonding | Chlorine Atom | Anion recognition, catalysis |

| Dynamic Covalent Bonds | Aldehyde Group | Self-healing materials, responsive systems |

Integration into Chemical Biology Tools for Molecular Probes and Ligands

The sulfonamide functional group is a well-known pharmacophore present in many clinically used drugs. nih.gov While this compound is a sulfonate ester, the structural similarity to sulfonamides suggests that it and its derivatives could be explored for their biological activity.

Future research could focus on the design and synthesis of derivatives of this compound as potential enzyme inhibitors or receptor ligands. The aldehyde group can be readily converted into other functional groups, allowing for the creation of a library of compounds for biological screening.

Furthermore, the potential for this compound to act as a molecular probe could be investigated. For instance, the aldehyde could be used to selectively react with specific biomolecules, and the chlorobenzenesulfonate moiety could be replaced with a fluorophore or other reporter group to enable visualization and tracking in biological systems.

Development of Predictive Models for Chemical Behavior and Molecular Recognition

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules. For this compound, these methods can provide valuable insights into its reactivity, conformational preferences, and interaction with other molecules.

Future research will likely involve the use of quantum mechanical calculations to study the electronic structure and reactivity of the molecule, helping to guide the design of new catalytic transformations. researchgate.net Molecular dynamics simulations could be employed to investigate its behavior in solution and to model its interactions with biological targets or within supramolecular assemblies. mdpi.com

The development of quantitative structure-activity relationship (QSAR) models for derivatives of this compound could accelerate the discovery of new compounds with desired biological or material properties. These predictive models will be crucial for the rational design of future experiments and the efficient exploration of the chemical space around this versatile molecule.

Q & A

How can researchers optimize the synthesis of 2-Formylphenyl 4-chlorobenzenesulfonate to improve yield and purity?

Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance sulfonate ester formation by stabilizing intermediates .

- Catalysts : Use mild bases (e.g., KCO) to deprotonate phenolic groups without side reactions .

- Temperature control : Reactions at 60–80°C balance kinetics and thermal stability of the formyl group .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product, while recrystallization from ethanol improves crystallinity .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR/Raman : Identify key functional groups (e.g., S=O stretching at ~1170 cm, C=O at ~1680 cm) .

- NMR : H and C NMR confirm substitution patterns (e.g., formyl proton at δ ~10 ppm, aromatic splitting) .

- X-ray crystallography : Resolve molecular geometry and confirm sulfonate ester linkage. Use SHELXL for refinement and ORTEP-III for visualization .

How can computational methods like DFT and Hirshfeld analysis aid in understanding the electronic structure and intermolecular interactions of this compound?

Answer:

- DFT calculations : Predict vibrational frequencies and electronic transitions (e.g., HOMO-LUMO gaps) to validate experimental UV-Vis/NMR data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal packing, correlating with stability and solubility .

What strategies are recommended for resolving contradictions between experimental data (e.g., spectral vs. crystallographic results) in structural elucidation?

Answer:

- Cross-validation : Compare NMR/IR data with X-ray-derived bond lengths/angles. Discrepancies may indicate dynamic effects (e.g., rotational isomers) .

- Statistical tools : Use R-factors and residual density maps in SHELXL to assess crystallographic model accuracy .

- Iterative refinement : Adjust computational models (e.g., DFT) to align with experimental observations .

What role do hydrogen-bonding patterns play in the crystal packing and stability of this compound?

Answer:

Hydrogen bonds (e.g., C=O···H–O, S=O···H–C) dominate supramolecular assembly. Graph-set analysis (Etter’s method) classifies motifs like chains, which stabilize the lattice and influence melting points .

How can researchers validate the structural assignment of this compound when encountering ambiguous spectroscopic data?

Answer:

- Multi-technique approach : Combine X-ray diffraction (definitive bond lengths) with C NMR DEPT experiments (quaternary carbon identification) .

- Computational validation : Overlay DFT-optimized structures with crystallographic coordinates to identify outliers .

What are the challenges in achieving high-resolution X-ray structures for sulfonate esters, and how can they be addressed?

Answer:

- Twinning : Common in sulfonates due to flexible sulfonate groups. Use TWINABS for data scaling and SHELXL TWIN commands for refinement .

- Disorder : Model alternate conformations with restrained occupancy parameters .

How does the presence of electron-withdrawing groups (e.g., 4-chlorobenzenesulfonate) influence the reactivity of the formyl group in further derivatization?

Answer:

The sulfonate group activates the formyl moiety toward nucleophilic addition (e.g., hydrazone formation) by increasing electrophilicity. Monitor reactivity via H NMR shifts (δ ~10 ppm for aldehyde) .

What methodologies are employed to study the bioactivity of this compound against microbial targets, and how are results interpreted?

Answer:

- Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive bacteria. Correlate activity with lipophilicity (logP) calculated via ADMET studies .

- Docking studies : Simulate binding to penicillin-binding proteins using AutoDock Vina to rationalize inhibition mechanisms .

How can researchers leverage open-source crystallographic software (e.g., SHELX suite) for structure refinement and validation of sulfonate esters?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.